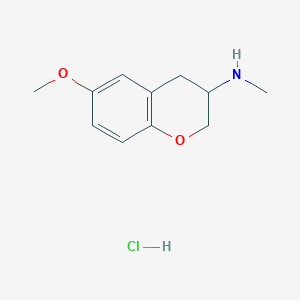

6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

Descripción

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a synthetic benzopyran derivative characterized by a methoxy group at position 6, an N-methylated amine at position 3, and a fused dihydrobenzopyran ring system. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical research.

Propiedades

Fórmula molecular |

C11H16ClNO2 |

|---|---|

Peso molecular |

229.70 g/mol |

Nombre IUPAC |

6-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12-9-5-8-6-10(13-2)3-4-11(8)14-7-9;/h3-4,6,9,12H,5,7H2,1-2H3;1H |

Clave InChI |

OYMGYUPUTALTBU-UHFFFAOYSA-N |

SMILES canónico |

CNC1CC2=C(C=CC(=C2)OC)OC1.Cl |

Origen del producto |

United States |

Análisis De Reacciones Químicas

(6-Methoxy-chroman-3-yl)-methylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

(6-Methoxy-chroman-3-yl)-methylamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving cellular processes and signaling pathways.

Industry: It can be used in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of (6-Methoxy-chroman-3-yl)-methylamine hydrochloride involves its interaction with specific molecular targets and pathways

Comparación Con Compuestos Similares

Key Observations :

- Positional Effects : The 6-methoxy substitution in the target compound may confer better electronic effects for receptor binding compared to 8-methoxy analogs .

- N-Methylation : The N-methyl group in the target compound likely enhances metabolic stability by reducing oxidative deamination, a common issue in primary amines .

- Halogen vs. Methoxy : Bromine (5-bromo analog) increases molecular weight and lipophilicity (logP ~2.1 predicted), whereas methoxy groups improve water solubility .

Physicochemical Properties

- Collision Cross-Section (CCS) : The 5-bromo analog exhibits a predicted CCS of 139.2 Ų for [M+H]⁺, suggesting a compact structure suitable for mass spectrometry-based assays .

- Purity : Most analogs (e.g., 8-methoxy, 5-bromo) are available at ≥95% purity, indicating reliable synthetic protocols .

Notes

Limitations : Direct pharmacological data for 6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride are scarce; comparisons rely on structural analogs .

Synthetic Accessibility : The N-methylation step may require reductive amination or borohydride-based methods, as seen in related compounds .

Research Gaps : CCS and solubility data for the target compound are absent; further analytical validation is needed .

Actividad Biológica

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a compound belonging to the benzopyran class, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C11H15ClN2O2

- Molecular Weight : 229.70 g/mol

- IUPAC Name : 6-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine

Synthesis

The synthesis of 6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves several key steps:

- Methoxylation : Introduction of the methoxy group at the 6th position.

- N-Methylation : Methylation of the amine group using methyl iodide or dimethyl sulfate.

- Reduction : Formation of the dihydrobenzopyran ring through reduction reactions.

These methods can be optimized for yield and purity based on laboratory conditions.

The biological activity of this compound is attributed to its interaction with various biological targets, including neurotransmitter systems. Preliminary studies indicate potential modulation of receptor activities, which may influence cellular processes and signaling pathways.

Antimicrobial and Anticancer Properties

Research has shown that benzopyrans exhibit significant antimicrobial and anticancer properties. The unique structure of 6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride may enhance these effects due to the electron-donating properties of the methoxy group combined with the methyl amine structure.

Case Studies and Research Findings

- Antifilarial Activity : A study demonstrated that compounds similar to benzopyrans exhibited macrofilaricidal and microfilaricidal activities against Brugia malayi, suggesting potential applications in treating filarial infections .

- Anticancer Activity : Research indicates that benzopyran derivatives can inhibit tubulin polymerization in cancer cells. The introduction of structural modifications has led to enhanced potency against various cancer cell lines .

Comparison with Similar Compounds

The following table compares 6-methoxy-N-methyl-3,4-dihydro-2H-benzopyran-3-amine hydrochloride with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxy-chroman-3-amine | Lacks methyl group on nitrogen | Different reactivity and biological activity |

| 6-Methoxy-N-propyl-3,4-dihydro-2H-benzopyran | Propyl group instead of methyl | Variations in pharmacokinetics |

| 6-Methoxy-N,N-diethylaminochroman | Diethylamino substitution | Potentially different interaction profiles |

| 6-Methoxy-N-methylbenzo[b]furan | Benzofuran structure | Alters electronic properties and reactivity |

This comparison highlights the unique combination of functional groups in 6-methoxy-N-methyl-3,4-dihydro-2H-benzopyran-3-amine hydrochloride that contributes to its distinct biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.